molecular formula C22H23N3O6 B2921948 [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 892308-48-4

[(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2921948
CAS No.: 892308-48-4
M. Wt: 425.441
InChI Key: FWGNQDMOURKKKW-UHFFFAOYSA-N
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Description

[(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Scientific Research Applications

[(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

The development of new synthetic methodologies for the construction of medicinally important scaffolds, such as 1,8-naphthyridines, is a current research interest . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The initial step often includes the preparation of the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate core, followed by the introduction of the [(2,4-dimethoxyphenyl)carbamoyl]methyl group through a series of coupling reactions. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The reaction conditions are optimized to maximize yield and minimize by-products, often involving precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reaction conditions such as controlled temperature and pH. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Mechanism of Action

The mechanism of action of [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

    [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Similar structure but lacks the 7-methyl group.

    [(2,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylate: Similar structure but with a quinoline core instead of a naphthyridine core.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-5-25-11-16(20(27)15-8-6-13(2)23-21(15)25)22(28)31-12-19(26)24-17-9-7-14(29-3)10-18(17)30-4/h6-11H,5,12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGNQDMOURKKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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